1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Organic Synthesis Quality Control Procurement

Sourcing polysubstituted nitroaromatics with precise substitution patterns often leads to inconsistent regioselectivity in downstream reactions. 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6) provides three orthogonal reactive handles-chloro, nitro, and methylsulfonyl-enabling sequential functionalization for triketone herbicide intermediates and pharmaceutical SAR exploration. • Orthogonal reactivity: chloro leaving groups, reducible nitro, and electron-withdrawing sulfonyl for controlled substitution. • Balanced lipophilicity (XLogP3: 2.6) and crystalline solid (mp 163-165°C) facilitate purification. • Consistent ≥95% purity ensures reproducible yields in coupling reactions.

Molecular Formula C8H7Cl2NO4S
Molecular Weight 284.12 g/mol
CAS No. 849035-79-6
Cat. No. B1302813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene
CAS849035-79-6
Molecular FormulaC8H7Cl2NO4S
Molecular Weight284.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3
InChIKeyPNBUHMQSSOVURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene Overview


1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6) is a polysubstituted aromatic compound featuring a 1,2-dichloro-4-methyl-3-nitrobenzene core with an additional methylsulfonyl (-SO₂CH₃) group at the 5-position [1]. This substitution pattern provides three orthogonal reactive handles (chloro, nitro, sulfonyl) that enable sequential functionalization in complex molecule synthesis . The compound is primarily utilized as a building block in agrochemical and pharmaceutical intermediate production, with a molecular formula of C₈H₇Cl₂NO₄S and a molecular weight of 284.12 g/mol .

Workflow Multi-step synthesis of complex molecules
Reactive handles Orthogonal chloro, nitro, and methylsulfonyl groups
Procurement High-purity building block for pharmaceutical and agrochemical intermediates

Generic Substitution Challenges


Simple nitrochlorobenzene analogs lack the precise arrangement of electron-withdrawing groups required for controlled regioselectivity in subsequent transformations [1]. The methylsulfonyl moiety at the 5-position significantly alters both the electronic landscape and steric environment of the aromatic ring compared to des-sulfonyl counterparts (e.g., 1,2-dichloro-4-methyl-3-nitrobenzene) . This substitution impacts reaction rates, product distribution, and physical properties such as solubility and crystallinity, making direct replacement with simpler nitrochlorobenzenes unfeasible without extensive re-optimization of reaction conditions .

Regioselectivity Simpler nitrochlorobenzenes lack the 5-methylsulfonyl group, which may shift reaction outcomes and product distribution.
Reaction kinetics & sterics Electronic and steric contributions differ significantly; reaction rates and selectivity profiles may not transfer.
Physical properties Solubility, crystallinity, and melting behavior change without the sulfonyl handle, requiring re-optimization of conditions.

Differentiation Evidence


Purity and Batch Consistency

Commercially available 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is offered at two primary purity tiers: 95% (AKSci, Leyan) and 98% (ChemSrc) . For comparison, the des-methylsulfonyl analog 1,2-dichloro-4-methyl-3-nitrobenzene is also available at 95% and 98% purity grades . The availability of a 98% purity grade for the sulfonyl-containing compound is notable given the increased synthetic complexity required to install the sulfonyl group without compromising the integrity of the other sensitive functionalities.

Purity Grades
Specification review
95% and 98% purity tiers available; comparable to des-sulfonyl analog
Supports reproducible starting material quality
Vendor specifications; independent verification recommended
Organic Synthesis Quality Control Procurement

Melting Point and Identity Check

The melting point of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is reported as 163–165 °C [1]. In contrast, the structurally simpler analog 1,2-dichloro-4-methyl-3-nitrobenzene does not have a widely reported melting point, suggesting it may be an oil or low-melting solid at room temperature . The significantly higher melting point of the target compound is a direct consequence of the methylsulfonyl group, which enhances intermolecular dipole-dipole interactions and improves crystalline lattice stability.

Melting Point
Class-level
163–165 °C (vs. analog: no reported mp, presumed low-melting)
Facilitates purification and identity check
Sharp mp supports recrystallization; analog may be oil or low-melting solid
Physical Chemistry Quality Assurance Analytical Chemistry

Methylsulfonyl Impact on Lipophilicity

The computed XLogP3 value for 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is 2.6 [1]. While an exact experimental logP for the des-methylsulfonyl analog is not available, a structurally similar 1,2-dichloro-4-methyl-3-nitrobenzene would be expected to have a higher logP (more lipophilic) due to the absence of the polar sulfonyl group. The methylsulfonyl moiety introduces a strong dipole and hydrogen-bond acceptor capacity, which reduces overall lipophilicity and can influence membrane permeability and solubility in organic/aqueous solvent mixtures.

Lipophilicity (XLogP3)
Class-level
XLogP3 = 2.6 (analog estimated >3.0)
Reduced lipophilicity may influence solubility and permeability profiles
Computed value; experimental logP may differ
Medicinal Chemistry Physicochemical Properties ADME

Orthogonal Reactivity Profile

The target compound's substitution pattern (1,2-dichloro, 3-nitro, 4-methyl, 5-methylsulfonyl) is not found in common commercial building blocks. This specific arrangement positions the chloro, nitro, and sulfonyl groups such that they can be selectively addressed in a stepwise manner [1]. For instance, the nitro group can be reduced to an amine without affecting the sulfonyl group, and the chloro substituents can undergo nucleophilic aromatic substitution under conditions that leave the sulfonyl intact . In contrast, simpler analogs like 1,2-dichloro-4-methyl-3-nitrobenzene lack the sulfonyl handle, limiting the diversity of possible sequential transformations.

Reactive Sites
Reported
3 orthogonal sites (Cl, NO₂, SO₂CH₃) vs 2 in analog
Enables stepwise diversification with fewer synthetic steps
Selective transformations feasible under controlled conditions
Synthetic Methodology Building Blocks Regioselectivity

Application Scenarios


Intermediate for Triketone Herbicide Synthesis

The 1,2-dichloro-4-methyl-5-(methylsulfonyl) substitution pattern is structurally related to key intermediates used in the synthesis of triketone herbicides such as sulcotrione and mesotrione . The methylsulfonyl group at the 5-position is essential for achieving the desired herbicidal activity in the final active ingredient. Procuring high-purity 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene ensures consistent yields in the subsequent coupling reactions required to build the triketone pharmacophore [1].

Building Block for Pharmaceutical Lead Optimization

Medicinal chemists seeking to explore structure-activity relationships (SAR) around a polysubstituted aromatic core can utilize the orthogonal reactivity of this compound . The 2.6 XLogP3 value [2] provides a balanced lipophilicity profile suitable for early-stage lead compounds, while the nitro and chloro groups can be independently modified to introduce diverse vectors for target binding. The well-defined melting point (163–165 °C) facilitates purification of intermediates and final compounds.

Precursor for Functional Materials and Dyes

The combination of electron-withdrawing groups (nitro, sulfonyl) and potential leaving groups (chloro) makes this compound a suitable precursor for the synthesis of specialty dyes and functional aromatic materials [3]. Sequential substitution of the chloro groups with nucleophiles followed by reduction of the nitro group provides access to a library of substituted anilines with tunable optical and electronic properties .

Application
Selection Property
Validation Focus
Triketone herbicide intermediate
Methylsulfonyl group integrity and high purity
Coupling reaction yield consistency; identity and purity confirmation
Pharmaceutical lead optimization
Orthogonal reactive handles and balanced lipophilicity
SAR diversification; intermediate purification (mp check)
Functional materials and dyes
Electron-withdrawing pattern (nitro, sulfonyl)
Sequential substitution and reduction pathways; tunable optical/electronic properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.